molecular formula C29H32ClNO2 B14681567 erythro-3-(p-Chlorophenyl)-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)valerophenone CAS No. 31301-19-6

erythro-3-(p-Chlorophenyl)-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)valerophenone

Cat. No.: B14681567
CAS No.: 31301-19-6
M. Wt: 462.0 g/mol
InChI Key: YVJCVDITPPOTEG-IZLXSDGUSA-N
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Description

Erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone: is a complex organic compound that belongs to the class of synthetic chemicals. It features a combination of aromatic rings, a pyrrolidine moiety, and an ether linkage, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone typically involves multi-step organic reactions. Common steps may include:

    Aromatic substitution reactions: to introduce the p-chlorophenyl and phenyl groups.

    Etherification: to attach the pyrrolidinyl ethoxy group.

    Aldol condensation: to form the valerophenone backbone.

Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for scale-up, such as:

    Catalysts: to increase reaction efficiency.

    Temperature and pressure control: to ensure high yield and purity.

    Purification techniques: like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.

    Reduction: Reduction reactions could target the carbonyl group in the valerophenone structure.

    Substitution: Aromatic substitution reactions might occur at the phenyl or p-chlorophenyl rings.

Common Reagents and Conditions:

    Oxidizing agents: like potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Catalysts: like palladium on carbon for hydrogenation reactions.

Major Products:

    Oxidation products: could include carboxylic acids or ketones.

    Reduction products: might be alcohols or alkanes.

    Substitution products: would depend on the substituents introduced.

Scientific Research Applications

Chemistry:

    Synthesis of derivatives: for studying structure-activity relationships.

    Catalysis research: to explore new reaction pathways.

Biology:

    Biochemical assays: to investigate interactions with biological macromolecules.

    Pharmacological studies: to assess potential therapeutic effects.

Medicine:

    Drug development: for targeting specific receptors or enzymes.

    Diagnostic tools: for imaging or biomarker detection.

Industry:

    Material science: for developing new polymers or coatings.

    Agriculture: for creating novel pesticides or herbicides.

Mechanism of Action

The mechanism of action for erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone would depend on its specific interactions with molecular targets. Potential pathways could include:

    Binding to receptors: or enzymes, altering their activity.

    Modulating signal transduction pathways: in cells.

    Interfering with metabolic processes: .

Comparison with Similar Compounds

  • 3-(p-Chlorophenyl)-2-phenylvalerophenone
  • 4’-(2-(1-Pyrrolidinyl)ethoxy)acetophenone
  • 2-Phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)benzophenone

Uniqueness:

  • The combination of the p-chlorophenyl, phenyl, and pyrrolidinyl ethoxy groups in erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone provides unique chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

CAS No.

31301-19-6

Molecular Formula

C29H32ClNO2

Molecular Weight

462.0 g/mol

IUPAC Name

(2R,3S)-3-(4-chlorophenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pentan-1-one

InChI

InChI=1S/C29H32ClNO2/c1-2-27(22-10-14-25(30)15-11-22)28(23-8-4-3-5-9-23)29(32)24-12-16-26(17-13-24)33-21-20-31-18-6-7-19-31/h3-5,8-17,27-28H,2,6-7,18-21H2,1H3/t27-,28+/m1/s1

InChI Key

YVJCVDITPPOTEG-IZLXSDGUSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4

Origin of Product

United States

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